tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate
Description
tert-Butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate (CAS: 610314-15-3) is a chiral ester derivative featuring a stereochemically defined (2S) configuration. Its structure comprises a tert-butyl ester group, a central 2-(2-chloroacetamido) substituent, and a 3-phenylpropanoate backbone. This compound is cataloged as a high-purity building block (), suggesting applications in pharmaceutical intermediates or peptidomimetics, akin to structurally related compounds used in drug discovery ().
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWIVBKIHNFRW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the chloroacetamido group: This step involves the reaction of the tert-butyl ester with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamido derivative.
Formation of the final product: The final step involves the coupling of the chloroacetamido derivative with the appropriate amine or amino acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester, to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Protein Modification: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Biomarker Discovery: Used in research to identify new biomarkers for various diseases.
Industry
Material Science: Employed in the synthesis of new materials with unique properties.
Agriculture: Studied for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Observations:
Ester Group Impact: The methyl ester analogue () exhibits lower molecular weight (255.70 vs. ~277.75) and a lower melting point (41.9–43.2°C), likely due to reduced steric hindrance compared to the tert-butyl group. The tert-butyl variant’s bulk may enhance thermal stability and solubility in nonpolar solvents.
Substituent Effects: Replacing the 3-phenyl group with a 3-methyl () or 4-methylpentanoate () alters lipophilicity and steric environment.
Stereochemical Differences: The (2R)-configured tert-butyl 3-methylbutanoate () highlights how stereochemistry affects molecular recognition. For instance, enantiomers may exhibit divergent enzymatic processing or pharmacokinetics.
Biological Activity
tert-Butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate, with the CAS number 610314-15-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a chloroacetamido moiety, and a phenylpropanoate structure, which may influence its interaction with biological targets.
Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific proteases and modulate immune responses. For instance, studies have shown that compounds with similar structures exhibit inhibition of the papain-like protease (PLpro) from SARS-CoV-2, which plays a crucial role in viral replication and immune evasion .
Efficacy in Inhibition Studies
In vitro studies have demonstrated that related compounds can effectively inhibit PLpro with IC50 values in the low micromolar range. For example, a compound structurally analogous to this compound showed an IC50 of approximately 0.076 μM against PLpro . Such potency suggests that this compound may possess similar inhibitory effects.
Cytotoxicity and Selectivity
In assessing cytotoxicity, compounds like this compound have been evaluated for their safety profiles. Notably, related compounds displayed CC50 values greater than 30 μM, indicating low cytotoxicity . This selectivity is crucial for therapeutic applications as it suggests a favorable balance between efficacy and safety.
Inhibition of Viral Replication
A significant study involved the evaluation of various chloroacetamide derivatives against SARS-CoV-2. Among these, compounds similar to this compound exhibited promising antiviral activity. The ability to inhibit viral replication in cell cultures while maintaining low cytotoxicity underscores the potential for these compounds in antiviral therapy .
Immune Modulation
Research has also indicated that certain derivatives can influence immune responses by modulating protease activity involved in immune signaling pathways. This property could be beneficial in developing treatments for diseases where immune dysregulation is a factor .
Comparative Efficacy Table
| Compound Name | IC50 (μM) | CC50 (μM) | Target |
|---|---|---|---|
| tert-butyl (similar structure) | 0.076 | >30 | PLpro from SARS-CoV-2 |
| Chloroacetamide derivative | 1.96 | >30 | PLpro from SARS-CoV-2 |
| Control Compound (Remdesivir) | 0.74 | >30 | SARS-CoV-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
